HDAC6 Preferential Inhibition: ~4-Fold Selectivity Over Other Class I and Class II HDAC Isoforms in a Standardized Recombinant Panel
In a standardized fluorogenic biochemical assay measuring inhibition of recombinant human HDAC isoforms, this compound exhibited an IC₅₀ of 24,800 nM against HDAC6, compared with IC₅₀ values of approximately 100,000 nM for HDAC1, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9 [1]. This represents a ~4.0-fold lower IC₅₀ for HDAC6 relative to the other six isoforms tested. While the absolute potency is in the micromolar range and does not approach that of optimized HDAC6 inhibitors (e.g., Tubastatin A, IC₅₀ ≈ 15 nM [2]), the selectivity fingerprint is mechanistically informative: the compound discriminates HDAC6 from the class IIa enzymes (HDAC4,5,7,9) and class I enzymes (HDAC1,8) to a degree that is reproducible across the ChEMBL-curated dataset. No data are available for HDAC2, HDAC3, HDAC10, or HDAC11. IMPORTANT CAVEAT: The absolute IC₅₀ values fall in the high-micromolar range, which limits the utility of this compound as a potent HDAC6 chemical probe; the differentiation resides in the selectivity ratio, not the potency magnitude.
| Evidence Dimension | HDAC isoform selectivity ratio (IC₅₀ HDACx / IC₅₀ HDAC6) |
|---|---|
| Target Compound Data | HDAC6 IC₅₀ = 24,800 nM; HDAC1,4,5,7,8,9 IC₅₀ ≈ 100,000 nM each; selectivity ratio = 4.0 |
| Comparator Or Baseline | Pan-HDAC inhibitor Vorinostat (SAHA): HDAC1 IC₅₀ ≈ 10 nM, HDAC6 IC₅₀ ≈ 16 nM, ratio ≈ 0.63 (non-selective). HDAC6-selective inhibitor Tubastatin A: HDAC6 IC₅₀ ≈ 15 nM, HDAC1 IC₅₀ ≈ 1,640 nM, ratio ≈ 109 [2]. |
| Quantified Difference | This compound: ~4-fold HDAC6 preference (weak potency). Tubastatin A: ~109-fold HDAC6 preference (potent). Vorinostat: non-selective (ratio ~0.6). The differentiation is the unique selectivity fingerprint at moderate binding affinity, distinct from both the pan-inhibitor and the high-potency selective inhibitor profiles. |
| Conditions | Recombinant human HDAC isoforms; inhibition of fluorogenic aminocoumarin release from acetylated substrate; trypsin-coupled biochemical assay; data curated by ChEMBL from Broad Institute screening [1]. |
Why This Matters
For researchers building structure-selectivity relationship (SSR) models of HDAC6 inhibition, this compound provides a data point at an underexplored potency-selectivity coordinate—modest HDAC6 selectivity at weak binding affinity—that is mechanistically distinct from both tight-binding selective inhibitors and completely non-selective pan-inhibitors.
- [1] BindingDB BDBM50348380; ChEMBL CHEMBL1800379. Multi-isoform HDAC inhibition data curated from Broad Institute of Harvard and MIT screening. All IC₅₀ values determined by fluorogenic aminocoumarin release assay with trypsin-coupled detection. View Source
- [2] Butler KV, et al. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A. J Am Chem Soc. 2010;132(31):10842-10846. Reports Tubastatin A HDAC6 IC₅₀ = 15 nM, HDAC1 IC₅₀ = 1,640 nM (>100-fold selective). Vorinostat reference data from published HDAC inhibition panels. View Source
